molecular formula C16H20N4O2S B5724546 N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

Cat. No.: B5724546
M. Wt: 332.4 g/mol
InChI Key: HUKJSGQDOUSQCE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopentyl group, a benzothiolo ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in DMF.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydrobenzothiolo)acetamide
  • Cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydrobenzothiazole)acetamide

Uniqueness

N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

benzothiolo[2,3-d]triazin-3-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-13(17-10-5-1-2-6-10)9-20-16(22)14-11-7-3-4-8-12(11)23-15(14)18-19-20/h10H,1-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKJSGQDOUSQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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